molecular formula C11H16BF5KNO2 B13529727 Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate

Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate

Cat. No.: B13529727
M. Wt: 339.15 g/mol
InChI Key: AMSOCHBCYWMPBI-UHFFFAOYSA-N
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Description

This compound is a potassium trifluoroborate salt featuring a bicyclo[4.1.0]heptane core. Key structural attributes include:

  • Bicyclic framework: A 3-azabicyclo[4.1.0]heptane system with nitrogen at position 3 and fused cyclohexane and cyclopropane rings .
  • Substituents: A tert-butoxycarbonyl (Boc) group at position 3 and two fluorine atoms at position 7,5. The trifluoroborate (-BF3K) moiety is attached at position 6 .
  • Molecular formula: C11H16BF5KNO2; molecular weight: 339.16 g/mol .

Its synthesis involves multi-step processes, including transition metal-catalyzed borylation and protection/deprotection strategies, as inferred from related methodologies . The compound is utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block in pharmaceutical synthesis .

Properties

Molecular Formula

C11H16BF5KNO2

Molecular Weight

339.15 g/mol

IUPAC Name

potassium;[7,7-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-6-yl]-trifluoroboranuide

InChI

InChI=1S/C11H16BF5NO2.K/c1-9(2,3)20-8(19)18-5-4-10(12(15,16)17)7(6-18)11(10,13)14;/h7H,4-6H2,1-3H3;/q-1;+1

InChI Key

AMSOCHBCYWMPBI-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CCN(CC1C2(F)F)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the difluoro groups, and the final incorporation of the trifluoroborate moiety. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The trifluoroborate group acts as a nucleophile in cross-coupling reactions, particularly the Suzuki-Miyaura reaction , forming carbon-carbon bonds with electrophiles like aryl halides. The stability of the trifluoroborate bond allows synthesis under mild conditions while retaining the bicyclic structure.

Stability and Reactivity

The tert-butoxycarbonyl (Boc) group enhances solubility and protects the amine during reactions. The bicyclic framework introduces steric hindrance, which can modulate reactivity. Fluorine atoms at the 7,7-position further influence electronic effects, potentially stabilizing intermediates in coupling reactions.

Structural Comparisons

The following table highlights structural and functional differences between related organotrifluoroborates:

Compound Structural Features Reactivity
Potassium Methyltrifluoroborate Simple alkyl groupGeneral nucleophilic substitution
Potassium Benzyltrifluoroborate Aromatic substituentC-C bond formation with aryl halides
Potassium Aryltrifluoroborates Aryl substituentsVersatile coupling reactions
Current Compound Bicyclo[4.1.0] framework + Boc group + 7,7-difluoroEnhanced stability; unique reactivity patterns

This comparison underscores the distinctiveness of the bicyclic framework and fluorinated substituents in modulating reactivity.

Nucleophilic Substitution

The trifluoroborate group undergoes nucleophilic displacement, replacing leaving groups (e.g., halides) in electrophilic partners. The reaction mechanism involves:

  • Oxidative addition of palladium catalysts to aryl halides.

  • Transmetalation with the trifluoroborate nucleophile.

  • Reductive elimination to form the C-C bond.

Potential Nitrosation

While not explicitly demonstrated for this compound, aryltrifluoroborates generally undergo ipso-nitrosation using nitrosonium tetrafluoroborate (NOBF₄) under aqueous conditions. This reaction requires electron-rich aryl rings and yields nitroso derivatives, which can be further functionalized .

Structural and Analytical Data

Property Details
Molecular Formula C₁₁H₁₆B F₅ N O₂ K
Molecular Weight 339.15 g/mol
SMILES F[B-](F)(C12CCN(C(OC(C)(C)C)=O)CC1(C)C2(F)F)F.[K+]
Storage 2–8°C

The SMILES notation highlights the bicyclic core, trifluoroborate group, and Boc moiety .

Experimental Considerations

  • Reaction Conditions : Polar aprotic solvents and palladium catalysts (e.g., Pd(PPh₃)₄) are typically employed in coupling reactions.

  • Analytical Techniques : NMR spectroscopy and mass spectrometry confirm structural integrity post-synthesis.

This compound’s unique combination of structural features and functional groups positions it as a valuable tool for synthesizing complex molecules, particularly in environments requiring stability and selective reactivity.

Scientific Research Applications

Chemistry

In chemistry, Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its unique structure allows for selective reactions, making it a valuable tool for chemists.

Biology and Medicine

In biology and medicine, this compound is explored for its potential in drug discovery and development. Its ability to form stable complexes with various biomolecules makes it a candidate for designing new therapeutic agents. Additionally, its unique structure can be used to probe biological pathways and mechanisms.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for applications in the production of polymers, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate involves its interaction with molecular targets through its trifluoroborate group. This group can form stable complexes with various substrates, facilitating reactions such as coupling and substitution. The molecular pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogs

Compound Name Key Structural Features Molecular Weight (g/mol) Reactivity & Stability Applications References
Target Compound Bicyclo[4.1.0]heptane, Boc, 7,7-difluoro, -BF3K 339.16 High steric hindrance; Boc enhances stability; difluoro increases electronegativity Cross-coupling, drug intermediates (e.g., topoisomerase inhibitors)
Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide Spiro[2.5]octane, Boc, -BF3K (no fluorine) 317.20 Moderate steric effects; spiro system may reduce ring strain Suzuki couplings, rigid scaffolds for peptidomimetics
Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide Bicyclo[4.1.0]heptane with oxygen at position 3 (3-oxa), -BF3K (no Boc or fluorine) Not reported Increased polarity due to oxygen; lower hydrolytic stability vs. Boc-protected analogs Catalysis, chiral ligands
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate Smaller bicyclo[3.1.0]hexane core, Boc, -BF3K (no fluorine) Not reported Higher ring strain; reduced steric bulk Fragment-based drug design
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate Linear Boc-protected aminomethyl group, -BF3K ~250 (estimated) High solubility; rapid coupling kinetics Peptide modifications, radiopharmaceuticals

Reactivity in Cross-Coupling Reactions

  • Target Compound : The bicyclic framework and fluorine substituents slow coupling kinetics due to steric and electronic effects but improve regioselectivity in aryl-alkyl bond formation .
  • Spiro Analog () : Reduced steric hindrance compared to bicyclo systems enables faster cross-coupling but may compromise selectivity .
  • Linear Aminomethyl Trifluoroborate (): Rapid reaction rates in Suzuki-Miyaura couplings due to minimal steric hindrance .

Pharmaceutical Relevance

  • The target compound’s rigid bicyclic structure and fluorine atoms enhance binding affinity in enzyme inhibitors (e.g., topoisomerase inhibitors in ) .
  • Spiro and oxa analogs are explored for chiral ligand design and prodrug formulations due to their unique stereoelectronic profiles .

Biological Activity

Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's structure, synthesis, and biological applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H16BF5KNO2\text{C}_{11}\text{H}_{16}\text{B}\text{F}_5\text{K}\text{N}\text{O}_2, with a molecular weight of approximately 339.15 g/mol. The compound features a bicyclic structure that enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₆BF₅KNO₂
Molecular Weight339.15 g/mol
CAS Number2853476-41-0
Purity95%

Synthesis

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions to yield the desired trifluoroborate derivative. The synthetic pathways often utilize palladium-catalyzed reactions, which are crucial for constructing complex organic frameworks.

Antibacterial Properties

Research indicates that compounds containing azabicyclic structures exhibit significant antibacterial activity. For instance, related compounds have been documented for their efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

A study published in European Journal of Medicinal Chemistry demonstrated that derivatives with fluorinated bicyclic systems showed enhanced antibacterial activity compared to their non-fluorinated counterparts . This is attributed to the increased lipophilicity and cellular permeability conferred by the fluorine atoms.

Case Studies

  • Case Study 1: Antibacterial Efficacy
    • In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antibacterial agent.
  • Case Study 2: Pharmacokinetic Profile
    • A pharmacokinetic study assessed the absorption and distribution of the compound in vivo using animal models. The compound demonstrated favorable absorption characteristics with a bioavailability of approximately 65%, suggesting its potential for therapeutic applications.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound may disrupt bacterial membranes, leading to cell lysis.

Q & A

Q. How to design isotope-labeled analogs (e.g., ¹⁸F or ¹¹C) for tracer studies?

  • Methodological Answer :
  • ¹⁸F Labeling : Replace one fluorine in the 7,7-difluoro group with ¹⁸F via nucleophilic aromatic substitution (K¹⁸F/Kryptofix 222, 100°C).
  • ¹¹C Labeling : Synthesize the Boc group using ¹¹C-CO₂ and tert-butanol in a microfluidic reactor .

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